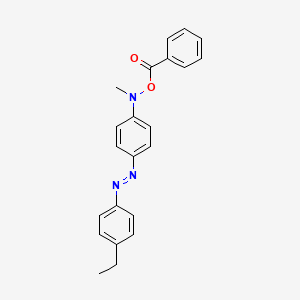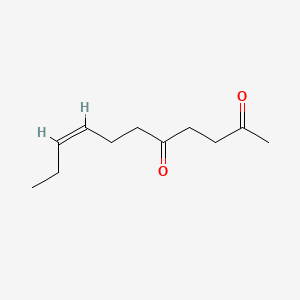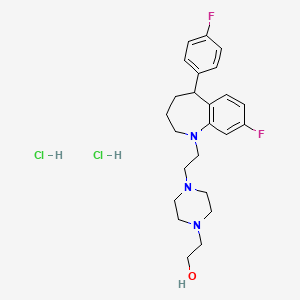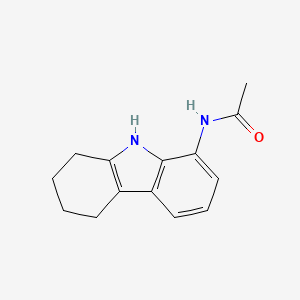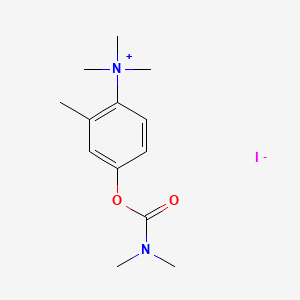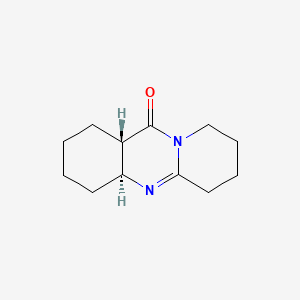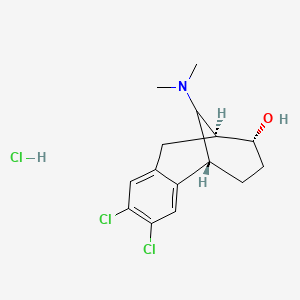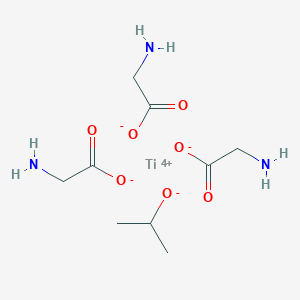
2-Aminoacetate;propan-2-olate;titanium(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminoacetate;propan-2-olate;titanium(4+) is a complex organometallic compound with the molecular formula C12H28O4Ti. It is also known as titanium(IV) bis(isopropoxide) bis(acetylacetonate). This compound is notable for its applications in various fields such as catalysis, material science, and organic synthesis.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting titanium tetrachloride (TiCl4) with isopropanol (propan-2-ol) and acetylacetone (2,4-pentanedione) in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the compound is typically produced by a controlled hydrolysis of titanium tetrachloride with isopropanol and acetylacetone under an inert atmosphere to prevent unwanted side reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often used in the formation of titanium dioxide (TiO2) nanoparticles.
Reduction: Reduction reactions are less common but can be employed to produce lower oxidation state titanium complexes.
Substitution: Substitution reactions involve the replacement of ligands, such as replacing isopropoxide groups with other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Various ligands such as water, ammonia, or other alcohols under mild conditions.
Major Products Formed:
Titanium Dioxide (TiO2): Used in pigments, coatings, and photocatalysts.
Lower Oxidation State Titanium Complexes: Used in specialized catalytic processes.
科学的研究の応用
Chemistry: The compound is widely used as a catalyst in organic synthesis, particularly in the epoxidation of alkenes and the polymerization of olefins. Biology: It has applications in the study of biological systems, including the development of bioactive titanium-based materials. Medicine: The compound is explored for its potential use in medical imaging and drug delivery systems. Industry: It is used in the production of advanced materials, such as high-strength alloys and ceramics.
作用機序
The compound exerts its effects primarily through its catalytic properties. The titanium center coordinates to various substrates, facilitating reactions by lowering activation energies. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with organic molecules to promote or inhibit specific reactions.
類似化合物との比較
Titanium(IV) Isopropoxide (TTIP): Similar in structure but lacks the acetylacetonate ligands.
Titanium(IV) Ethoxide: Similar catalytic properties but uses ethoxide ligands instead of isopropoxide.
Titanium(IV) Acetylacetonate: Similar to the compound but without the isopropoxide ligands.
Uniqueness: The presence of both isopropoxide and acetylacetonate ligands in 2-Aminoacetate;propan-2-olate;titanium(4+) provides unique catalytic properties and stability compared to similar compounds.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications
特性
CAS番号 |
68443-98-1 |
|---|---|
分子式 |
C9H19N3O7Ti |
分子量 |
329.13 g/mol |
IUPAC名 |
2-aminoacetate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/C3H7O.3C2H5NO2.Ti/c1-3(2)4;3*3-1-2(4)5;/h3H,1-2H3;3*1,3H2,(H,4,5);/q-1;;;;+4/p-3 |
InChIキー |
FGNWDHMCWJNIAZ-UHFFFAOYSA-K |
正規SMILES |
CC(C)[O-].C(C(=O)[O-])N.C(C(=O)[O-])N.C(C(=O)[O-])N.[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


